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3-Bromo-1H-indole-6-carbaldehyde

Cat. No.: B1377951
CAS No.: 1372096-39-3
M. Wt: 224.05 g/mol
InChI Key: JUBYDSVZRYKBTH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indole (B1671886) Chemistry in Scientific Research

The journey of indole chemistry began in the mid-19th century, intrinsically linked to the study of the dye indigo. wikipedia.orgbiocrates.com In 1866, the German chemist Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgchemeurope.com This foundational work laid the groundwork for understanding the structure and reactivity of this important heterocyclic system. A few years later, in 1869, Baeyer proposed the now-accepted formula for indole. chemeurope.com

A major breakthrough in the synthesis of indole derivatives was the development of the Fischer indole synthesis in 1883 by Hermann Emil Fischer. wikipedia.orgcreative-proteomics.com This versatile method, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, remains one of the most widely used techniques for creating substituted indoles. chemeurope.comcreative-proteomics.com

Interest in indole and its derivatives intensified in the 1930s with the discovery that the indole scaffold is a core component of many biologically important molecules, including the amino acid tryptophan and various alkaloids and plant hormones. wikipedia.orgchemeurope.com Another significant advancement came in 1976 with the Leimgruber-Batcho indole synthesis, a high-yielding method that is particularly popular in the pharmaceutical industry for the production of specifically substituted indoles. wikipedia.orgchemeurope.com

Significance of Indole Scaffolds in Medicinal Chemistry, Agrochemicals, and Materials Science

The indole scaffold is often described as a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govresearchgate.net Consequently, indole derivatives have been extensively explored and developed as therapeutic agents for a multitude of diseases.

Key applications of the indole scaffold include:

Medicinal Chemistry: Indole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, antihypertensive, and antioxidant properties. nih.govmdpi.com Many successful drugs are based on the indole core, such as the anti-inflammatory drug indomethacin, the beta-blocker pindolol, and the vinca (B1221190) alkaloids vincristine (B1662923) and vinblastine, which are used in cancer chemotherapy. wikipedia.orgnih.gov The indole structure is also central to the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govmdpi.com

Agrochemicals: The most prominent example of an indole derivative in agriculture is indole-3-acetic acid (IAA), a member of the auxin class of plant hormones that plays a crucial role in regulating plant growth and development. wikipedia.orgnih.gov

Materials Science: In the realm of materials science, indole-based compounds are utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs). numberanalytics.com

The versatility of the indole ring system continues to make it a focal point of research for the design and synthesis of new molecules with valuable biological and physical properties. benthamdirect.comresearchgate.net

Unique Structural Attributes of 3-Bromo-1H-indole-6-carbaldehyde for Directed Synthesis and Biological Interrogation

The specific placement of the bromine and carbaldehyde groups on the indole scaffold of this compound provides a unique combination of reactive sites for chemical modification. The indole ring itself is an electron-rich aromatic system, and electrophilic substitution reactions typically occur at the C3 position. chemeurope.com

The presence of a bromine atom at the 3-position is significant for several reasons. Halogenated indoles are important intermediates in organic synthesis. The bromine atom can be readily displaced or can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents at this position. This makes 3-bromoindoles valuable precursors for the synthesis of more complex indole derivatives.

The combination of a synthetically versatile bromine atom at the nucleophilic C3 position and a reactive aldehyde group on the benzene (B151609) portion of the indole core makes this compound a potentially valuable building block for the construction of complex molecular architectures and for the development of libraries of compounds for biological screening.

Compound Data

Compound NameSynonymsMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound3-bromo-1H-indole-6-carboxaldehydeC9H6BrNO224.051372096-39-3
6-Bromoindole-3-carboxaldehyde6-Bromo-1H-indole-3-carbaldehydeC9H6BrNO224.0517826-04-9
3-Bromo-1H-indole-2-carbaldehyde3-Bromo-1H-indole-2-carboxaldehydeC9H6BrNO222.05Not Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B1377951 3-Bromo-1H-indole-6-carbaldehyde CAS No. 1372096-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-4-11-9-3-6(5-12)1-2-7(8)9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBYDSVZRYKBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288830
Record name 1H-Indole-6-carboxaldehyde, 3-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372096-39-3
Record name 1H-Indole-6-carboxaldehyde, 3-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1372096-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-6-carboxaldehyde, 3-bromo-
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URL https://comptox.epa.gov/dashboard/DTXSID901288830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 1h Indole 6 Carbaldehyde and Its Precursors

Direct Formylation Strategies for Indole (B1671886) Systems

The direct introduction of a formyl (-CHO) group onto an already substituted indole nucleus is a primary strategy for synthesizing indole aldehydes. However, the success of this approach is highly dependent on the regiochemical control exerted by the existing substituents. For the synthesis of 3-Bromo-1H-indole-6-carbaldehyde, this would involve the formylation of a 3-bromoindole precursor. The inherent electronic properties of the indole ring, which favor electrophilic substitution at the C3 position, present a significant challenge for this route.

Vilsmeier-Haack Reaction Approaches

The Vilsmeier-Haack reaction is a classic and widely utilized method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. ambeed.comorganic-chemistry.org The reaction typically employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This combination generates a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile. chemistrysteps.comwikipedia.org

The mechanism proceeds through the formation of the Vilsmeier reagent, which is then attacked by the electron-rich indole. For an unsubstituted indole, the reaction demonstrates high regioselectivity for the C3 position due to it having the highest electron density. youtube.com This leads to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.org

When applying this to a 3-bromoindole substrate, the C3 position is already blocked. The Vilsmeier-Haack reaction is generally less effective on indoles that are substituted at C3 with an electron-withdrawing group like bromine. While formylation could potentially be directed to the benzene (B151609) portion of the ring system, achieving specific formylation at the C6 position is not a favored outcome and is seldom reported. The reaction is more commonly used to synthesize isomers such as 6-bromo-1H-indole-3-carbaldehyde, where the formylation occurs at the highly reactive C3 position of a 6-bromoindole (B116670) precursor. google.com

Reaction ParameterTypical ConditionSource
ReagentsDimethylformamide (DMF), Phosphorus Oxychloride (POCl₃) chemistrysteps.comwikipedia.org
ElectrophileChloroiminium ion (Vilsmeier Reagent) wikipedia.org
Preferred Site on IndoleC3 Position youtube.com
Final StepHydrolysis of iminium intermediate wikipedia.org

Sequential Functionalization Protocols

A more synthetically viable and controllable pathway to this compound involves a sequential approach, where the bromine atom and the formyl group are introduced in separate, ordered steps. This allows for precise regiochemical control that is difficult to achieve in a direct, single-step functionalization of a substituted indole.

Regioselective Bromination of Indole Derivatives

The key to a successful sequential synthesis is the ability to selectively place a bromine atom at the desired position. This can be achieved either by brominating a pre-functionalized indole or by starting with a bromoindole.

A highly logical route involves starting with indole-6-carbaldehyde and performing an electrophilic bromination. The aldehyde group at C6 is electron-withdrawing, which deactivates the benzene portion of the indole ring toward further electrophilic attack. Consequently, the C3 position of the pyrrole (B145914) ring remains the most nucleophilic site. Treatment of indole-6-carbaldehyde with a suitable brominating agent, such as N-bromosuccinimide (NBS), would be expected to yield the desired this compound with high regioselectivity. The use of NBS for the bromination of indoles is a well-established procedure.

Alternatively, one could begin with the synthesis of the 3-bromoindole precursor. This is readily accomplished by treating indole with N-bromosuccinimide to afford 3-bromoindole. The subsequent challenge then becomes the introduction of the formyl group at the C6 position.

Starting MaterialBrominating AgentExpected Major ProductSource
IndoleN-Bromosuccinimide (NBS)3-Bromoindole
Indole-6-carbaldehydeN-Bromosuccinimide (NBS)This compoundPredicted based on reactivity principles
Methyl indole-3-carboxylateBromine in Acetic AcidMethyl 5,6-dibromoindole-3-carboxylate nih.gov

Subsequent Formylation Methods

Following the synthesis of a brominated indole precursor, the formyl group must be introduced. If starting with 3-bromoindole, formylation must be directed to the C6 position. As discussed, the Vilsmeier-Haack reaction is not ideal for this transformation due to its strong preference for the C3 position.

However, modern organic synthesis offers alternative C-H functionalization techniques that can provide different regiochemical outcomes. Metal-catalyzed formylation reactions present a potential, albeit more complex, solution. For instance, methods using boron trifluoride diethyl etherate (BF₃·OEt₂) with trimethyl orthoformate as the formyl source have been developed for the C-H formylation of various indole derivatives. acs.org Another innovative approach is the iron-catalyzed C3-formylation using formaldehyde (B43269), although this again highlights the challenge of directing the reaction away from the C3 position. organic-chemistry.org A visible-light-promoted C3 formylation using eosin (B541160) Y has also been reported, showcasing modern, greener alternatives to traditional methods. organic-chemistry.org While these specific examples often target the C3 position, they represent a class of reactions that could potentially be adapted through careful selection of catalysts and directing groups to achieve formylation at other positions on the indole ring.

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. organic-chemistry.org

Utilization of 3-Bromoindole as a Core Starting Material in Multicomponent Reactions

The incorporation of indole derivatives into MCRs is a growing field of interest for the rapid generation of diverse heterocyclic libraries. arkat-usa.org In principle, 3-bromoindole could serve as a key building block in an MCR designed to construct the this compound framework.

For example, MCRs such as the Ugi or Passerini reactions are powerful tools for creating molecular diversity. arkat-usa.org While specific literature detailing an MCR that yields this compound from 3-bromoindole is not prominent, analogous strategies provide a proof of concept. For instance, a four-component reaction has been developed for the synthesis of 1,2,3-trisubstituted 3-iodoindoles starting from ortho-haloanilines and terminal alkynes. beilstein-journals.org A hypothetical MCR for the target compound could involve the reaction of 3-bromoindole with a suitable aldehyde and isocyanide, or other reactive partners, under conditions that favor the formation of the desired substituted indole. Such an approach remains an area ripe for exploration, offering a potentially novel and highly efficient route to this and related indole alkaloids. rsc.org

2 Exploration of Convergent and Sustainable Synthetic Strategies for this compound and its Precursors

The development of synthetic methodologies for this compound has increasingly focused on convergent and sustainable strategies. These approaches aim to improve efficiency by reducing the number of synthetic steps, minimizing waste, and utilizing environmentally benign reagents and conditions. Key strategies explored include one-pot syntheses and the application of greener reagents for individual transformations, such as bromination and formylation.

Sustainable or "green" chemistry principles are also being integrated into the synthesis of indole derivatives. This includes the use of less hazardous reagents, milder reaction conditions, and the reduction of waste streams. For instance, traditional bromination methods often employ hazardous molecular bromine. A greener alternative that has been explored for indole systems involves the use of an Oxone-halide system, which generates the brominating agent in situ, thereby avoiding the handling of elemental bromine. nih.gov Similarly, efforts are being made to replace classical formylation methods, such as the Vilsmeier-Haack reaction which uses stoichiometric amounts of phosphorus oxychloride, with more sustainable catalytic alternatives. ijpcbs.comnumberanalytics.com

Proposed Sustainable and Convergent Synthetic Approaches

While a direct, one-pot synthesis of this compound from simple, non-indole precursors via a multicomponent reaction is a desirable but currently underexplored strategy, a more feasible approach involves a streamlined two-step synthesis from a suitable indole precursor. This can be conceptualized by combining greener methods for the individual bromination and formylation steps.

A hypothetical sustainable synthesis could start from indole-6-carbaldehyde. The first step would be a regioselective bromination at the C-3 position, followed by appropriate workup and purification. The subsequent step would involve the protection of the aldehyde, if necessary, followed by the desired chemical transformations.

A more convergent approach, although for an isomeric compound, is demonstrated in the one-pot synthesis of 6-bromo-1H-indole-3-carbaldehyde from 5-bromo-2-methyl-aniline via a Vilsmeier-Haack type cyclization and formylation. orgsyn.org This one-pot reaction combines the indole ring formation and formylation into a single synthetic operation, showcasing the potential for convergent strategies in this chemical space.

The following table outlines a conceptual two-step sustainable synthesis for this compound, based on greener methodologies reported for similar transformations.

Table 1: Conceptual Sustainable Synthesis of this compound

StepTransformationReagents and ConditionsSustainability Aspects
1C-3 Bromination of Indole-6-carbaldehydeIndole-6-carbaldehyde, Oxone, KBr, in a solvent mixture like acetonitrile/water at room temperature.Avoids the use of hazardous elemental bromine; in situ generation of the brominating agent; milder reaction conditions.
2C-6 Formylation of 3-Bromoindole3-Bromoindole, catalytic amount of a Lewis acid (e.g., FeCl₃ or a Brønsted acid), and a suitable formylating agent (e.g., formaldehyde or trimethyl orthoformate).Catalytic approach reduces reagent waste compared to stoichiometric methods like the traditional Vilsmeier-Haack reaction.

Detailed research into the direct C-6 formylation of 3-bromoindole is limited, with most catalytic formylation methods favoring the C-3 position. However, Brønsted acid-catalyzed C-6 functionalization of certain 2,3-disubstituted indoles has been reported, indicating that directing functionalization to the C-6 position is achievable under specific catalytic conditions. nih.gov Further research is needed to adapt these methods for 3-bromoindole.

The development of a true one-pot or multicomponent reaction for the synthesis of this compound remains a key objective for improving the synthetic efficiency and sustainability of its production. Such a strategy would ideally involve the simultaneous formation of the indole core and the introduction of the bromo and carbaldehyde functionalities from simple, readily available starting materials.

Reactivity and Derivatization Chemistry of 3 Bromo 1h Indole 6 Carbaldehyde

Aldehyde Functional Group Transformations

The aldehyde group (-CHO) at the C6 position is an electrophilic center, making it susceptible to attack by various nucleophiles. This reactivity is central to many derivatization strategies for this molecule.

Knoevenagel Condensation Reactions with Active Methylene Compounds

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an aldehyde with a compound possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). While specific studies detailing the Knoevenagel condensation of 3-Bromo-1H-indole-6-carbaldehyde are not extensively documented, the aldehyde functionality is known to readily participate in such reactions. Generally, indole (B1671886) aldehydes are reactive partners in these condensations. acgpubs.orgsemanticscholar.org

The reaction typically proceeds by reacting the aldehyde with active methylene compounds such as malononitrile or ethyl cyanoacetate. nih.govrsc.org This process is often catalyzed by a base. The expected products would be α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.

Table 1: Representative Knoevenagel Condensation Reaction

Reactant 1 Reactant 2 (Active Methylene Compound) Typical Catalyst Expected Product Class
This compound Malononitrile Base (e.g., Piperidine, Triethylamine) 2-((3-Bromo-1H-indol-6-yl)methylene)malononitrile
This compound Ethyl Cyanoacetate Base (e.g., Piperidine, Triethylamine) Ethyl 2-cyano-3-(3-bromo-1H-indol-6-yl)acrylate
This compound Barbituric Acid Acid (e.g., Acetic Acid) 5-((3-Bromo-1H-indol-6-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in this compound is electrophilic and is a prime target for nucleophilic attack. This leads to nucleophilic addition, a characteristic reaction of aldehydes. youtube.com This reaction class allows for the introduction of a wide variety of substituents. For instance, organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the aldehyde to form secondary alcohols. Similarly, the addition of cyanide ions (from sources like HCN or NaCN) would result in the formation of a cyanohydrin. These reactions are fundamental transformations for creating more complex molecular architectures from indole aldehydes. chemimpex.com

Reduction Pathways for Carbaldehyde Moieties

The aldehyde group of this compound can be readily reduced to either a primary alcohol or a methyl group, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Mild reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), are effective for converting the aldehyde to the corresponding primary alcohol, (3-Bromo-1H-indol-6-yl)methanol. This transformation is a common step in the synthesis of indole derivatives where the alcohol functionality is required for further reactions. smolecule.com

Reduction to Methyl Group: More rigorous reduction methods, such as the Wolff-Kishner or Clemmensen reduction, can be employed to completely reduce the aldehyde to a methyl group, yielding 3-Bromo-6-methyl-1H-indole.

Table 2: Common Reduction Pathways for the Aldehyde Group

Starting Material Reagent(s) Product
This compound Sodium Borohydride (NaBH₄) in Methanol (3-Bromo-1H-indol-6-yl)methanol
This compound Hydrazine (N₂H₄), Potassium Hydroxide (KOH) 3-Bromo-6-methyl-1H-indole

Formation of Schiff Base Derivatives

Aldehydes react with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. Indole-3-carboxaldehyde (B46971) and its derivatives are widely used for synthesizing Schiff bases by reacting their aldehyde group with various amines. researchgate.netresearchgate.netnih.gov It is expected that this compound would undergo similar reactions. The reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. These Schiff bases are significant in medicinal chemistry and as ligands in coordination chemistry.

For example, reacting this compound with aniline would yield N-((3-bromo-1H-indol-6-yl)methylene)aniline. A variety of primary amines, including aliphatic and aromatic amines, can be used to generate a library of diverse Schiff base derivatives.

Indole Ring System Modifications

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions of the existing bromo and carbaldehyde substituents significantly influence the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution Reactions (Nitration, Halogenation)

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing aromatic rings. wikipedia.orglumenlearning.com In the case of this compound, the outcome of an EAS reaction like nitration or halogenation is governed by the directing effects of the substituents already present on the ring. masterorganicchemistry.com

The indole nitrogen is a powerful activating group and typically directs incoming electrophiles to the C3 position. However, in this molecule, the C3 position is already occupied by a bromine atom.

The bromine atom at C3 is a deactivating group but acts as an ortho-, para- director. This would direct incoming electrophiles to the C2 and C4 positions.

The aldehyde group at C6 is a deactivating group and a meta- director, which would direct incoming electrophiles to the C5 and C7 positions relative to itself.

The interplay of these competing effects makes predicting the exact outcome of further electrophilic substitution complex. The reaction conditions would likely play a crucial role in determining the major product. For instance, nitration using nitric acid and sulfuric acid would introduce a nitro group onto the ring, with the C4, C5, or C7 positions being potential sites of reaction. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) would introduce another halogen atom. masterorganicchemistry.comyoutube.com

N-Functionalization Strategies (N-Alkylation, N-Acylation, N-Sulfonation)

The nitrogen atom of the indole ring is a common site for functionalization, allowing for the introduction of a variety of substituents that can modulate the molecule's electronic properties and steric profile.

N-Alkylation: This reaction typically involves the deprotonation of the indole N-H with a base, followed by nucleophilic attack on an alkyl halide. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of base and solvent can influence the reaction's efficiency.

N-Acylation: The introduction of an acyl group onto the indole nitrogen can be achieved using acyl chlorides or anhydrides. This reaction often requires a base to neutralize the acid byproduct. N-acylation can serve as a method to protect the indole nitrogen or to introduce carbonyl functionality. beilstein-journals.org Studies on various indole derivatives have shown that chemoselective N-acylation can be achieved using thioesters as a stable acyl source in the presence of a base like cesium carbonate. beilstein-journals.orgbeilstein-journals.org

N-Sulfonation: The N-H bond of indoles can react with sulfonyl chlorides in the presence of a base to yield N-sulfonylated products. This functionalization is often used to install a protecting group that is stable to a range of reaction conditions.

Cycloaddition Reactions and Their Scope

While indole derivatives can participate in various cycloaddition reactions, specific examples involving this compound are not detailed in the available literature. In broader contexts, the electron-rich indole core can react with suitable dienes or dipolarophiles. For instance, 1,3-dipolar cycloaddition reactions are a versatile method for constructing complex heterocyclic scaffolds. nih.govscience.gov These reactions typically involve the generation of a dipole, such as an azomethine ylide, which then reacts with a dipolarophile. nih.gov The specific substitution pattern on the indole ring can significantly influence the feasibility and outcome of such reactions.

Palladium-Catalyzed Cross-Coupling Reactions at Bromine Position

The bromine atom at the C-3 position of the indole ring is a prime site for modification via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, to form a new C-C bond. wikipedia.orglibretexts.org The reaction requires a palladium catalyst, a base, and a suitable ligand. nih.govorganic-chemistry.org It is widely used to synthesize biaryl compounds. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The process is catalyzed by a palladium complex and requires a base. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is typically co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This method is used to form a C-N bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex with a specialized ligand and requires a base. wikipedia.orgorganic-chemistry.org This transformation is a key method for synthesizing aryl amines from aryl halides. organic-chemistry.orgbeilstein-journals.org

A summary of these potential cross-coupling reactions is presented below.

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Reagents
Suzuki-Miyaura R-B(OH)₂C-CPd catalyst, Base
Heck AlkeneC-CPd catalyst, Base
Sonogashira Terminal AlkyneC-CPd catalyst, Cu co-catalyst, Base
Buchwald-Hartwig R₂NHC-NPd catalyst, Ligand, Base

Metal-Catalyzed Reactions and Complex Formation

The indole scaffold, with its heteroatoms, can act as a ligand for various transition metals.

Formation of Stable Metal Complexes

Indole derivatives can coordinate with transition metal ions to form stable complexes. nih.gov The nitrogen atom of the pyrrole (B145914) ring and the aldehyde's oxygen atom in this compound could potentially act as coordination sites. The formation of such complexes depends on the metal ion, the solvent, and the reaction conditions. The coordination behavior of indole derivatives has attracted significant attention due to the potential applications of the resulting metal complexes. nih.govresearchgate.net

Applications in Metal-Catalyzed Organic Transformations

Indole-containing metal complexes can themselves be used as catalysts in various organic transformations. nih.gov Furthermore, the functional groups on this compound can be manipulated using metal-catalyzed reactions. For instance, palladium-catalyzed C-H functionalization is a powerful strategy for directly forming new bonds without pre-functionalized starting materials, and has been applied to various indole derivatives. beilstein-journals.org

Advanced Derivatization Strategies for Complex Molecular Architectures

The multiple functional handles on this compound—the N-H group, the C-Br bond, the aldehyde, and various C-H bonds on the aromatic rings—provide numerous opportunities for building complex molecular architectures. Palladium-catalyzed cascade reactions, which involve a sequence of bond-forming events in a single operation, are a powerful tool for rapidly increasing molecular complexity. rsc.orgmdpi.com For example, a sequence involving a cross-coupling reaction at the bromine position followed by an intramolecular cyclization could be envisioned to construct fused heterocyclic systems.

Synthesis of Heterocyclic Compounds Incorporating the Indole Core

The strategic placement of the bromine atom at the 3-position and the carbaldehyde group at the 6-position of the indole ring makes this compound a valuable precursor for the construction of more elaborate heterocyclic systems. A key reaction in this context is the Suzuki coupling, a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.

In a documented synthetic pathway, this compound is reacted with (3-cyanophenyl)boronic acid in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine (B1218219) ligand like tri-tert-butylphosphonium tetrafluoroborate. google.comgoogle.com Anhydrous potassium fluoride (KF) is used as the base in a solvent such as anhydrous tetrahydrofuran (THF). google.comgoogle.com This reaction selectively replaces the bromine atom at the 3-position of the indole with the 3-cyanophenyl group, yielding 3-(3-cyanophenyl)-1H-indole-6-carbaldehyde. This transformation effectively incorporates a new aromatic ring onto the indole core, demonstrating the utility of this compound in synthesizing complex, multi-ring heterocyclic structures.

The preparation of the starting material, this compound, can be achieved by the bromination of 1H-indole-6-carbaldehyde using N-Bromosuccinimide (NBS) in a solvent like dichloromethane (DCM). googleapis.com

Table 1: Suzuki Coupling Reaction of this compound
Reactant 1Reactant 2Catalyst/ReagentsProduct
This compound(3-cyanophenyl)boronic acidTris(dibenzylideneacetone)dipalladium(0), Tri-tert-butylphosphonium tetrafluoroborate, Anhydrous KF, Anhydrous THF3-(3-cyanophenyl)-1H-indole-6-carbaldehyde

Exploitation in the Creation of Biologically Active Structures

The derivatization of this compound is particularly significant in the field of drug discovery, where it serves as a key intermediate in the synthesis of potent and selective inhibitors of therapeutic targets. The product of the aforementioned Suzuki coupling, 3-(3-cyanophenyl)-1H-indole-6-carbaldehyde, is a precursor to small molecules that inhibit the activity of ASH1L (Absent, small, and homeotic disks protein 1 homolog). google.comgoogle.com

ASH1L is a histone methyltransferase that plays a crucial role in gene activation and is implicated in the development of various diseases, including acute leukemia and solid cancers. google.comgoogle.com The development of inhibitors for ASH1L is therefore a promising therapeutic strategy. The indole-based scaffold, derived from this compound, is a core component of these inhibitors, which are designed to bind to ASH1L and modulate its activity. google.comgoogle.com The subsequent chemical modifications of the 3-(3-cyanophenyl)-1H-indole-6-carbaldehyde intermediate lead to the final biologically active compounds.

This demonstrates a clear pathway from a relatively simple starting material, this compound, to complex, biologically active structures with potential therapeutic applications. The reactivity of both the bromine and aldehyde functionalities allows for diverse chemical modifications, making it a valuable scaffold in the design and synthesis of novel drug candidates.

Table 2: Biologically Active Structures Derived from this compound
Starting MaterialKey IntermediateTarget ProteinTherapeutic Area
This compound3-(3-cyanophenyl)-1H-indole-6-carbaldehydeASH1LOncology (e.g., acute leukemia, solid cancers)

Advanced Characterization Techniques for 3 Bromo 1h Indole 6 Carbaldehyde and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental in determining the structure and functional groups present in 3-Bromo-1H-indole-6-carbaldehyde and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of indole (B1671886) derivatives provides key information about the substitution pattern on the indole ring. For instance, in 6-bromoindol-3-yl derivatives, a characteristic singlet for the H-2 proton is typically observed, alongside a spin system for the protons on the benzene (B151609) ring (H-4, H-5, and H-7). researchgate.net In 3-methyl-substituted indoles, the methyl group protons appear as a singlet. rsc.org The aldehyde proton in indole-3-carbaldehydes gives a distinct singlet signal. rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group in indole-3-carbaldehydes resonates at a characteristic downfield shift. rsc.org For example, in 2-((5-Bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide, the C=N carbon signal appears around 136.3–138.5 ppm, while the carbonyl carbon resonates at approximately 156.5–157.4 ppm. researchgate.net The carbon atoms attached to the bromine and nitrogen atoms also show characteristic chemical shifts.

Table 1: Representative ¹H-NMR Data for Indole Derivatives
CompoundSolventProton (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
6-bromoindol-3-yl derivative researchgate.netDMSO-d₆H-28.45s
H-48.07d8.0
H-57.40dd8.0, 2.0
5-Bromo-3-methyl-1H-indole rsc.orgCDCl₃CH₃2.32d0.9
Table 2: Representative ¹³C-NMR Data for Indole Derivatives
CompoundSolventCarbon (Position)Chemical Shift (δ, ppm)
2-((5-Bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide researchgate.netNot SpecifiedC=N136.3–138.5
C=O156.5–157.4
6-bromoindol-3-yl derivative researchgate.netDMSO-d₆C-3112.5

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. In this compound, the IR spectrum would show characteristic absorption bands for the N-H stretching of the indole ring, the C=O stretching of the aldehyde group, and C-Br stretching. For example, the C=O stretching band for the formyl group in a similar indole derivative was observed at 1672 cm⁻¹. scirp.org The N-H and C=O stretching frequencies are sensitive to hydrogen bonding and the electronic environment of the molecule.

Table 3: Characteristic IR Absorption Bands
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Indole)Stretching~3400-3300
C=O (Aldehyde)Stretching~1700-1660
C-BrStretching~600-500

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

MS and HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For this compound, the molecular ion peak would show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). uni.lu

ESI-MS: Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique often used for fragile molecules. For derivatives of this compound, ESI-MS can be used to observe the protonated molecule [M+H]⁺ or other adducts, which helps in confirming the molecular weight. rsc.orgresearchgate.net For example, the EIMS fragments at m/z 116 and 144 in a related compound indicated the presence of a 3-carbonylindole group. researchgate.net

Table 4: Mass Spectrometry Data for this compound
TechniqueAdductm/zPredicted CCS (Ų)
Predicted Collision Cross Section uni.lu[M+H]⁺223.97057138.1
[M+Na]⁺245.95251152.7
[M-H]⁻221.95601143.8
[M]⁺222.96274157.8

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and intermolecular interactions.

For instance, in the crystal structure of 6-Bromo-1H-indole-3-carboxylic acid, a related compound, intermolecular O-H···O hydrogen bonds link the molecules into dimers, which are further connected by N-H···O hydrogen bonds to form layers. nih.gov The dihedral angle between the carboxylic acid group and the indole ring system was found to be 6(4)°. nih.gov Similarly, the crystal structure of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde revealed a distorted tetrahedral geometry around the sulfur atom and a dihedral angle of 76.24 (7)° between the phenyl ring and the indole ring system. nih.gov Such detailed structural information is crucial for understanding the solid-state packing and potential polymorphic forms of these compounds.

Table 5: Crystal Data for a Related Indole Derivative (6-Bromo-1H-indole-3-carboxylic acid) nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2229 (14)
b (Å)11.874 (2)
c (Å)11.079 (2)
β (°)108.37 (3)
Volume (ų)901.7 (3)

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data concerning the biological activities of this compound and its derivatives that aligns with the requested detailed outline.

Extensive searches for anti-cancer and antimicrobial investigations, including cytotoxic effects, structure-activity relationships, efficacy against microbial strains, mechanisms of action, and roles as antibiotic potentiators, did not yield specific results for derivatives of this compound. The existing body of research on bromo-indole-carbaldehydes predominantly focuses on other isomers, such as 5-bromo-1H-indole-3-carbaldehyde and 6-bromo-1H-indole-3-carbaldehyde, or other related indole structures.

Consequently, it is not possible to provide a thorough and scientifically accurate article on the "Exploration of Biological Activities and Mechanistic Studies of this compound Derivatives" strictly following the provided outline due to the absence of specific published findings for this particular compound and its derivatives.

Exploration of Biological Activities and Mechanistic Studies of 3 Bromo 1h Indole 6 Carbaldehyde Derivatives

Neuroprotective Research

While the broader class of indole (B1671886) derivatives has been a subject of neuroprotective research, specific studies focusing on 3-Bromo-1H-indole-6-carbaldehyde are not extensively available in the current scientific literature. The inherent chemical properties of the indole nucleus, however, suggest that its derivatives could be valuable candidates for neurological research.

The potential for indole compounds to modulate neurological disorders is an active area of investigation. Generally, indole derivatives are studied for their antioxidant and anti-inflammatory properties, which are relevant to the pathology of various neurodegenerative diseases. researchgate.net For instance, certain indole-3-carboxaldehyde (B46971) analogues have been synthesized and evaluated for their antioxidant capabilities. researchgate.net However, specific research detailing the efficacy of this compound derivatives in models of neurological disorders has yet to be published. The versatility of the indole structure allows for the synthesis of a diverse range of derivatives, suggesting that future research could uncover potential therapeutic agents within this chemical class for neurological conditions.

Emerging Applications and Future Research Directions

Applications in Organic Electronics and Photonics

The indole (B1671886) scaffold is a key component in many organic materials due to its electron-rich nature and ability to participate in various chemical transformations. The introduction of a bromine atom and a carbaldehyde group onto the indole ring, as in 3-Bromo-1H-indole-6-carbaldehyde, provides handles for further functionalization, allowing for the fine-tuning of its electronic and photophysical properties.

Development of Derivatives with Tuned Electronic Properties

The bromine and carbaldehyde groups on the this compound molecule serve as reactive sites for creating a diverse library of derivatives. The bromine atom can be substituted through various cross-coupling reactions, while the aldehyde group can undergo condensation reactions. These modifications allow for the systematic tuning of the electronic properties of the resulting molecules, a crucial aspect in the development of materials for organic electronics and photonics. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the charge transport and light-emitting properties of the material.

Advanced Materials Science Applications

The versatility of this compound extends to the field of materials science, where it can be used as a building block for more complex molecular architectures. chemimpex.com Its ability to participate in various chemical reactions makes it a valuable precursor for the synthesis of novel materials with tailored properties. chemimpex.com This includes the development of fluorescent probes for biological imaging and the creation of new materials for various industrial applications. chemimpex.com

Innovative Drug Discovery Paradigms and Lead Compound Development

Indole derivatives are a prominent class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities. researchgate.netnih.gov this compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the fields of oncology and neurology. chemimpex.com The bromine atom and the aldehyde group offer opportunities for structural modifications to optimize the pharmacological profile of lead compounds. nih.gov Research has shown that bromoindole derivatives can exhibit anti-inflammatory, antibacterial, and anticancer properties.

Development of Novel and Efficient Synthetic Methodologies

The synthesis of indole-3-carboxaldehyde (B46971) and its derivatives is an active area of research. researchgate.net A patent describes a one-pot reaction method for synthesizing 3-indole carbaldehyde compounds, including 6-bromo-1H-indole-3-carbaldehyde, which simplifies the process and reduces production costs. google.com This method involves the reaction of a 2-methylaniline compound with a Vilsmeier reagent. google.com Another approach involves a catalytic Vilsmeier-Haack reaction using a phosphine (B1218219) oxide catalyst, which allows for the formylation of indoles under mild conditions. orgsyn.org These advancements in synthetic methodologies are crucial for making these compounds more accessible for research and development.

Mechanistic Elucidation of Bioactivity at the Molecular Level

Understanding the mechanism of action of bioactive compounds at the molecular level is fundamental for rational drug design. For indole derivatives, their biological activity is often attributed to their ability to interact with various biological targets. The nitrogen-containing heterocyclic structure of indole allows for deprotonation and protonation, facilitating weak interactions such as hydrogen bonding and π-π stacking with biological molecules. researchgate.net Further research is needed to elucidate the specific molecular targets of this compound derivatives and to understand how their structural features contribute to their biological effects.

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. beilstein-journals.org In the context of indole derivatives, research has focused on developing more environmentally friendly synthetic methods. beilstein-journals.org This includes the use of greener catalysts, such as nanoparticles, and alternative energy sources like microwave irradiation. beilstein-journals.org For the synthesis of bis(indolyl)methanes, which can be derived from indole aldehydes, methods utilizing solvent-free conditions and reusable catalysts have been developed. beilstein-journals.org These approaches aim to reduce waste, improve energy efficiency, and use less hazardous substances in the chemical synthesis process.

Q & A

Q. Advanced

  • Use Mercury (CCDC) to visualize intermolecular interactions (e.g., O–H⋯O dimers in 6-bromoindole-3-carboxylic acid) .
  • Refine hydrogen atom positions with SHELXL using riding models.
  • Validate hydrogen-bond geometries against Cambridge Structural Database (CSD) statistics for similar compounds.

How can researchers mitigate decomposition of this compound during storage?

Advanced
Store under inert atmospheres (N2_2 or Ar) at –20°C to prevent oxidation of the aldehyde group. Use amber vials to avoid photodegradation, as bromoindoles are light-sensitive . Purity should be verified via HPLC before critical experiments.

What strategies validate synthetic intermediates when commercial standards are unavailable?

Q. Advanced

  • X-ray crystallography : Definitive proof of structure (e.g., Acta Crystallographica reports for 6-bromoindole derivatives ).
  • Comparative NMR : Cross-reference chemical shifts with structurally similar compounds (e.g., 6-iodoindole-3-carbaldehyde ).

How can solvent choice impact the scalability of this compound synthesis?

Advanced
Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Switch to toluene/EtOAc mixtures for large-scale extractions. Continuous flow reactors improve heat dissipation and reduce side reactions in bromination steps .

What analytical workflows address discrepancies between experimental and computational spectral data?

Q. Advanced

  • Re-examine computational parameters (e.g., DFT functional used for NMR prediction).
  • Cross-check with COSY and HSQC experiments to resolve overlapping signals.
  • For crystallographic mismatches, validate unit cell parameters against powder XRD data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.